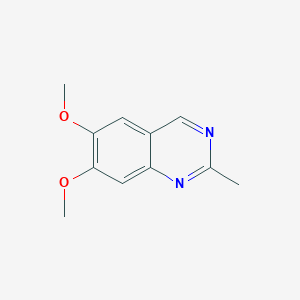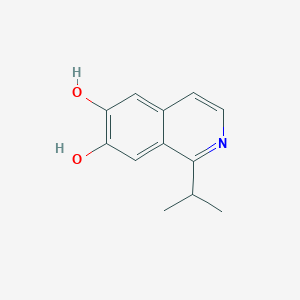
7-Methyl-5-nitroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-5-nitroquinolin-8-ol is a quinoline derivative with the molecular formula C10H8N2O3 It is known for its unique chemical structure, which includes a methyl group at the 7th position and a nitro group at the 5th position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-nitroquinolin-8-ol typically involves the nitration of 7-methylquinoline. One common method is the Skraup synthesis, which produces a mixture of 7-methylquinoline and 5-methylquinoline. This mixture is then subjected to nitration using a combination of nitric acid and sulfuric acid to selectively obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-5-nitroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Halogenated or sulfonated quinoline derivatives.
Applications De Recherche Scientifique
7-Methyl-5-nitroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including Alzheimer’s disease and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methyl-5-nitroquinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antibacterial activity may stem from the inhibition of bacterial DNA gyrase, which is essential for DNA replication. Additionally, its potential anticancer activity could be related to the inhibition of specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methyl-8-nitroquinoline: Similar structure but with the nitro group at the 8th position.
5-Methyl-7-nitroquinolin-8-ol: Similar structure but with the methyl and nitro groups swapped.
Uniqueness
7-Methyl-5-nitroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
7-methyl-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C10H8N2O3/c1-6-5-8(12(14)15)7-3-2-4-11-9(7)10(6)13/h2-5,13H,1H3 |
Clé InChI |
KHPQZLFUNAHNSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC=NC2=C1O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)




![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)


![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)
![Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one](/img/structure/B11895531.png)



